molecular formula C37H44O10 B1671983 Yuanhuacin CAS No. 60195-70-2

Yuanhuacin

Cat. No. B1671983
CAS RN: 60195-70-2
M. Wt: 648.7 g/mol
InChI Key: CGSGRJNIABXQJQ-LLGIUDOKSA-N
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Description

Yuanhuacin is a daphnane-type diterpene isolated from the dried flower buds of the plant Daphne genkwa Sieb. et Zucc . This plant is largely used in traditional Chinese medicine for the treatment of inflammatory diseases . The series includes ten daphnane-type diterpenes: yuanhuacin, yuanhuadin (YD), yuanhuafin (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) .


Synthesis Analysis

The synthesis of Yuanhuacin involves isolation from the Genkwa Flos (yuanhua in Chinese), which are the dried flower buds of the plant Daphne genkwa . The buds are collected before blooming of the flowers and dried in the sun .


Molecular Structure Analysis

The molecular formula of Yuanhuacin is C37H44O10 . The chemical structure of Yuanhuacin was discovered in 1977 .


Physical And Chemical Properties Analysis

Yuanhuacin is a very lipophilic compound with a log P value of 4.32 .

Scientific Research Applications

1. Anticancer Properties

  • Yuanhuacin, a compound isolated from Daphne genkwa, exhibits notable anticancer activities. Its efficacy has been demonstrated in various cancer models, particularly lung and breast cancers. The compound targets key signaling pathways, notably involving Protein Kinase C, to exert its antitumor effects. However, the specific molecular mechanisms underlying these effects are still not fully defined (Bailly, 2022).

2. Pharmacokinetics and Metabolism

  • The metabolic and pharmacokinetic profiles of yuanhuacin in rats have been studied, revealing insights into its absorption, distribution, metabolism, and excretion. Understanding these aspects is crucial for evaluating its therapeutic potential and safety (Ma et al., 2022).

3. Role in Prostate Cancer Therapy

  • Yuanhuacin has shown potential in treating prostate cancer. It inhibits cell proliferation and induces apoptosis in prostate cancer cells. This effect is partly due to the inhibition of MDM2-mediated p53 ubiquitination, highlighting its molecular target in cancer therapy (Yan et al., 2022).

4. Interaction with Other Herbs

  • The combination of yuanhuacin with other herbs like Licorice in Traditional Chinese Medicine (TCM) has been studied for potential toxic effects, particularly in the context of colonic H2S metabolism. This research contributes to understanding the safe use of herbal combinations in TCM (Yu et al., 2019).

5. Targeting Specific Breast Cancer Subtypes

  • Yuanhuacin exhibits selective inhibition of the Basal-Like 2 subtype of Triple Negative Breast Cancer. This specificity suggests its potential as a targeted therapeutic agent. It also demonstrates immunogenic properties, indicating its role in engaging the immune system for cancer therapy (Fermaintt et al., 2021).

6. Effects on Gastrointestinal Tissues

  • The effect of yuanhuacin on gastrointestinal tissues, especially the ileum, was studied in the context of thelicorice-yuanhua herbal pair. It was observed that this combination could induce tissue injuries, such as epithelial integrity loss and inflammation. This research highlights the importance of understanding the synergistic effects of herbal combinations on different body tissues (Yu et al., 2020).

7. Selective Induction of Mitochondrial Apoptosis

  • Yuanhuatine, a variant of yuanhuacin, selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells. This specificity underscores its potential for targeted cancer therapy, providing a basis for further exploration in the treatment of specific breast cancer subtypes (Zhang et al., 2019).

8. Poly-Pharmacokinetic Analysis

  • The poly-pharmacokinetic analysis of traditional Chinese medicine formulations, including yuanhuacin, helps in understanding the metabolic processes and fate of such compounds. This is crucial for elucidating their actions and associated therapeutic mechanisms (Ping et al., 2019).

9. Potential in HIV Treatment

  • Daphnane-type compounds, including yuanhuacine, have shown promise in inhibiting HIV replication and reversing HIV latency. This discovery opens avenues for improving combination antiretroviral therapy efficacy and supporting HIV cure efforts, especially in resource-limited regions (Tembeni et al., 2022).

10. Investigation in TCM for COVID-19

  • Yuanhuacin was investigated as part of traditional Chinese medicine formulations for potential treatments against COVID-19. This study demonstrates the relevance of TCM compounds, like yuanhuacin, in contemporary medical challenges (Ren et al., 2020).

Future Directions

The future directions of Yuanhuacin research involve refining the knowledge of the mechanism of action of the product . Promising anticancer effects have been reported with analogues YD and YT .

properties

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSGRJNIABXQJQ-CAAOHEDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yuanhuacin

CAS RN

60195-70-2
Record name Yuanhuacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060195702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name From Gnidia
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
C Bailly - Biomolecules, 2022 - mdpi.com
… -hydroxygenkwanin but reduces the bioavailability of yuanhuacin and genkwadaphnin [14]. … yuanhuacin (YC). There are ten related products which, in name only, differ from yuanhuacin …
Number of citations: 11 www.mdpi.com
BN Zhou, L Xue, LZ Lin, LJ Lin… - Magnetic resonance …, 1993 - Wiley Online Library
Stereochemical assignments of yuanhuacin were performed through two‐dimensional COSY, ROESY, 1 H and 13 C shift correlation spectroscopy (HETCOR and FLOCK), and …
DC Zhang, CX Cao, CJ Zhang… - Science in China. Series B …, 1993 - europepmc.org
Protein kinase C with a molecular weight of 82 kD has been purified to electrophoresis homogeneous from rat brain through a series of chromatography columns including DE-52, …
Number of citations: 4 europepmc.org
PQ Li - Zhonghua fu chan ke za zhi, 1989 - europepmc.org
Yuanhuacin Film was used in 382 cases, 26 cases for menstrual induction (successful rate 100%) and 356 for termination of early pregnancy. Among the latter group 336 cases resulted …
Number of citations: 1 europepmc.org
W Han, J Zhang - Chinese Journal of Information on Traditional …, 2009 - cabdirect.org
… method of yuanhuacin in root of Daphne genkwa sieb. et Zucc. Method: Yuanhuacin was … The detection wavelength of yuanhuacin were set at 238 nm. The record time was 40 min. …
Number of citations: 0 www.cabdirect.org
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… of yuanhuacin. The temperature of rabbits increased by 0.8C after intravenous administration of yuanhuacin and by 1.05C after yuanhuacin … effect of yuanhuacin. Serum of rabbits with …
Number of citations: 2 link.springer.com
BS Han, KS Kim, YJ Kim, HY Jung, YM Kang… - Planta …, 2016 - thieme-connect.com
… Two active compounds, genkwanine N (1) and yuanhuacin (2) were isolated through … Importantly, in the 6-OHDA rat model of Parkinson's disease, oral administration of yuanhuacin (0.5 …
Number of citations: 0 www.thieme-connect.com
BNAN ZHOU - … in Natural Product Chemistry: Proceedings of the …, 1992 - books.google.com
NMR spectra are very important tool in the structure eluci-1H-¹H dations, such as HH COSY for either two bonds or long range coupling may be emphasized, noe and its related …
Number of citations: 0 books.google.com
BS Han, KS Kim, YJ Kim, HY Jung… - Journal of natural …, 2016 - ACS Publications
… The active components were isolated and identified as genkwanine N (1) and yuanhuacin (2). Both compounds 1 and 2 significantly enhanced the function of Nurr1 at 0.3 μM. Nurr1-…
Number of citations: 33 pubs.acs.org
BS Han, N Van Minh, HY Choi, JS Byun… - Biological and …, 2017 - jstage.jst.go.jp
The methanol extract of the roots and stems of Daphne genkwa and its constituents yuanhuacin (1) and genkwanine N were previously reported to have Nurr1 activating effects and …
Number of citations: 16 www.jstage.jst.go.jp

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